

An In-Depth Technical Guide to 2,6-Difluorobenzyl Bromide

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Compound of Interest

Compound Name: 2,6-Difluorobenzyl bromide

CAS No.: 85118-00-9

Cat. No.: B1296928

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzyl bromide is a critical halogenated aromatic intermediate, prized for its unique electronic properties and reactivity, which make it an invaluable building block in modern organic synthesis. Its strategic incorporation into molecular frameworks, particularly in the pharmaceutical and agrochemical sectors, has led to significant advancements in the development of novel therapeutic agents and materials. The presence of two fluorine atoms ortho to the bromomethyl group profoundly influences the compound's stability, lipophilicity, and reactivity, offering distinct advantages in drug design. This guide provides a comprehensive technical overview of **2,6-Difluorobenzyl bromide**, covering its physicochemical properties, synthesis methodologies, mechanistic reactivity, applications in drug discovery, detailed experimental protocols, and essential safety protocols.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a reagent's physical properties are fundamental to its effective and safe use in a laboratory setting.

Chemical Structure:

Caption: Molecular Structure of **2,6-Difluorobenzyl bromide**.

Table 1: Core Compound Identifiers and Properties

Identifier/Property	Value	Source(s)
CAS Number	85118-00-9	[1][2][3]
Molecular Formula	C ₇ H ₅ BrF ₂	[3][4][5]
Molecular Weight	207.02 g/mol	[3]
Appearance	White to light yellow/beige crystalline solid or powder	[1][2][3]
Melting Point	51-55 °C	[3][4]
Boiling Point	198-202 °C	[6]
Synonyms	α-Bromo-2,6-difluorotoluene, 2-(Bromomethyl)-1,3-difluorobenzene	[3][7]
InChIKey	LSXJPJGBWSZHTM- UHFFFAOYSA-N	[3]
Purity	Typically >97-99% (GC)	[1][8]

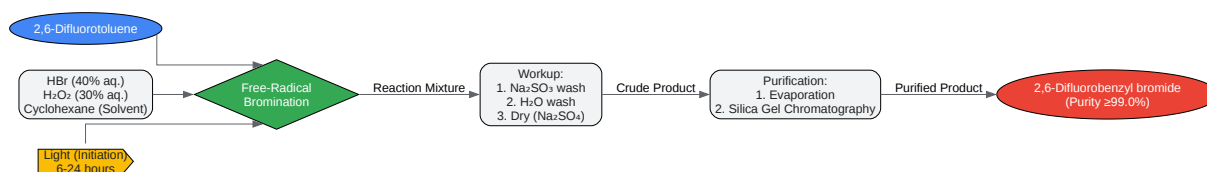
Synthesis and Manufacturing Insights

The primary industrial synthesis of **2,6-Difluorobenzyl bromide** involves the free-radical bromination of 2,6-difluorotoluene. The choice of reagents and conditions is critical for achieving high yield and purity while minimizing costs and process hazards.

Common Synthetic Route: Free-Radical Bromination

The most prevalent method involves the reaction of 2,6-difluorotoluene with a brominating agent under conditions that promote the formation of a benzylic radical. While traditional methods often used N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), newer, more cost-effective, and safer methods have been developed.

A notable advancement is the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions.[9] This approach avoids expensive reagents like NBS and hazardous initiators like AIBN, making it a greener and more economical choice for industrial-scale production.[9] The reaction proceeds via a free-radical mechanism initiated by light.



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Caption: Green synthesis workflow for **2,6-Difluorobenzyl bromide**.

Chemical Reactivity and Mechanistic Profile

2,6-Difluorobenzyl bromide is a potent electrophile, primarily used as a benzylating agent in nucleophilic substitution reactions (S_N2). The key to its utility lies in the electronic effects of the ortho-fluorine substituents.

- **Enhanced Reactivity:** The two electron-withdrawing fluorine atoms increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl bromide.

- **Steric Hindrance:** While the ortho substituents provide some steric bulk, it is generally not sufficient to impede reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions).
- **Metabolic Stability:** In a drug development context, the C-F bond is exceptionally strong. Incorporating the 2,6-difluorobenzyl moiety can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[\[10\]](#)

Application in Medicinal Chemistry and Drug Development

The 2,6-difluorobenzyl group is a privileged scaffold in modern medicinal chemistry. Its introduction into a molecule can significantly enhance biological activity, metabolic stability, and bioavailability.[\[10\]](#)

Case Study: RORyt Inverse Agonists

Retinoid-related orphan receptor gamma t (RORyt) is a key therapeutic target for inflammatory diseases. Research has shown that incorporating a 2,6-difluorobenzyl ether group into a series of phenyl pyrrolidiny sulfone molecules resulted in surprisingly potent and selective RORyt inverse agonists.[\[11\]](#)[\[12\]](#) X-ray co-crystal structures revealed that the bulky 2,6-difluorobenzyl ether group induces a conformational change in the protein's ligand-binding domain, creating a new, enlarged binding pocket that enhances potency.[\[11\]](#)[\[12\]](#) This structural insight explains the significant increase in activity and highlights the strategic value of this moiety in rational drug design.

Other Key Applications:

- **Antiepileptic Drugs:** It is a key intermediate in the synthesis of Rufinamide, a sodium ion channel antagonist used to treat epileptic seizures.[\[9\]](#)
- **Antiviral Agents:** The compound has been used to prepare novel inhibitors of viruses like bovine viral diarrhea virus (BVDV), which serves as a surrogate model for the Hepatitis C virus.[\[1\]](#)[\[13\]](#)
- **Antimicrobial Research:** The related 2,6-difluorobenzamide scaffold has been used to develop inhibitors of the bacterial cell division protein FtsZ, a promising target for new

antibiotics to combat resistant strains like MRSA.[14]

Experimental Protocols

The following protocols are provided as representative examples of the synthesis and use of **2,6-Difluorobenzyl bromide**.

Protocol: Synthesis via Photochemical Bromination[11]

Materials:

- 2,6-Difluorotoluene
- Hydrobromic acid (40% w/w)
- Hydrogen peroxide (30% w/w)
- Cyclohexane
- Saturated sodium sulfite solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether (eluent)

Procedure:

- To a reaction vessel equipped for photochemical reactions, add 2,6-difluorotoluene (1.0 eq), cyclohexane, and 40% hydrobromic acid (1.75 eq).
- Initiate light exposure.
- Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to proceed under light for 15-24 hours, monitoring by TLC or GC for the consumption of the starting material.

- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium sulfite solution and then with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude material by silica gel column chromatography, eluting with petroleum ether, to afford **2,6-difluorobenzyl bromide** as a white solid.

Protocol: General N-Alkylation Reaction

Materials:

- A primary or secondary amine (1.0 eq)
- **2,6-Difluorobenzyl bromide** (1.1 eq)
- A suitable base (e.g., K_2CO_3 , DIPEA, 1.5-2.0 eq)
- A suitable solvent (e.g., Acetonitrile, DMF)

Procedure:

- In a round-bottom flask, dissolve the amine (1.0 eq) and the base (e.g., K_2CO_3 , 1.5 eq) in acetonitrile.
- Stir the mixture at room temperature for 10 minutes.
- Add **2,6-difluorobenzyl bromide** (1.1 eq) to the suspension.
- Heat the reaction mixture to 50-60 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.

- Purify the residue by recrystallization or silica gel chromatography to yield the desired N-(2,6-difluorobenzyl) product.

Safety, Handling, and Storage

2,6-Difluorobenzyl bromide is a corrosive and lachrymatory substance that requires careful handling.^{[3][4][6]}

Table 2: GHS Hazard Information

Hazard	Code(s)	Description	Source(s)
Pictogram	GHS05 (Corrosion)		
Signal Word	Danger		
Hazard Statements	H314	Causes severe skin burns and eye damage.	[2]
H290	May be corrosive to metals.	[2]	
Precautionary Statements	P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501	Do not breathe dust; Wear protective gear; IF SWALLOWED: rinse mouth, do NOT induce vomiting; IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water; IF INHALED: Remove person to fresh air; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing; Immediately call a POISON CENTER/doctor; Store locked up; Dispose of contents/container to an approved waste disposal plant.	[2][15]

- Handling: Always handle in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, impervious gloves, and a lab coat.[16] Ensure eyewash stations and safety showers are readily accessible.[16]
- Storage: Store in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[16] Keep the container tightly closed and store in a designated corrosives area.[16] The compound is sensitive to moisture.[8]
- First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[4][16] If inhaled, move the victim to fresh air. [4] If swallowed, rinse mouth but do NOT induce vomiting; call a physician immediately.[4]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound.

- ^1H NMR: The proton NMR spectrum is characterized by a singlet for the benzylic methylene protons (CH_2) and multiplets for the aromatic protons. The typical chemical shift for the CH_2 protons in CDCl_3 is around 4.6-4.7 ppm. The aromatic region will show a triplet and a doublet of doublets, consistent with the substitution pattern.[17]
- ^{13}C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon and distinct signals for the aromatic carbons. The carbons directly bonded to fluorine will exhibit large C-F coupling constants, which is a hallmark of fluorinated aromatic compounds.[18]

References

- Ruifu Chemical. (n.d.). **2,6-Difluorobenzyl Bromide** CAS 85118-00-9 Purity >98.0% (GC).
- Sigma-Aldrich. (n.d.). **2,6-Difluorobenzyl bromide** 97%.
- TCI EUROPE N.V. (n.d.). **2,6-Difluorobenzyl Bromide** 85118-00-9.
- ChemWhat. (n.d.). **2,6-Difluorobenzyl bromide** CAS#: 85118-00-9.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of **2,6-Difluorobenzyl Bromide**.
- ChemicalBook. (n.d.). **2,6-Difluorobenzyl bromide** | 85118-00-9.
- Sigma-Aldrich. (n.d.). **2,6-Difluorobenzyl bromide** 97 85118-00-9 Applications.
- CymitQuimica. (n.d.). CAS 85118-00-9: **2,6-Difluorobenzyl bromide**.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: **2,6-Difluorobenzyl bromide**.

- Fisher Scientific. (2024). SAFETY DATA SHEET: **2,6-Difluorobenzyl bromide**.
- ChemicalBook. (n.d.). **2,6-Difluorobenzyl bromide** synthesis.
- ECHEMI. (n.d.). **2,6-Difluorobenzyl bromide** SDS, 85118-00-9 Safety Data Sheets.
- Chem-Impex. (n.d.). **2,6-Difluorobenzyl bromide**.
- Google Patents. (2011). CN102070398A - Preparation method of **2,6-difluorobenzyl bromide**.
- PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable ROR γ t inverse agonists.
- ResearchGate. (2021). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable ROR γ t inverse agonists.
- SpectraBase. (n.d.). **2,6-Difluorobenzyl bromide** - Optional[¹H NMR] - Spectrum.
- ChemicalBook. (n.d.). **2,6-Difluorobenzyl bromide**(85118-00-9) ¹³C NMR spectrum.
- PubMed. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships.

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Sources

- [1. ruifuchem.com](https://www.ruifuchem.com) [ruifuchem.com]
- [2. 2,6-Difluorobenzyl Bromide | 85118-00-9 | TCI EUROPE N.V.](https://www.tcichemicals.com) [tcichemicals.com]
- [3. chemwhat.com](https://www.chemwhat.com) [chemwhat.com]
- [4. fishersci.no](https://www.fishersci.no) [fishersci.no]
- [5. 2,6-Difluorobenzyl bromide synthesis - chemicalbook](https://www.chemicalbook.com) [chemicalbook.com]
- [6. nbinno.com](https://www.nbinno.com) [nbinno.com]
- [7. CAS 85118-00-9: 2,6-Difluorobenzyl bromide | CymitQuimica](https://www.cymitquimica.com) [cymitquimica.com]
- [8. nbinno.com](https://www.nbinno.com) [nbinno.com]
- [9. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents](https://patents.google.com) [patents.google.com]

- [10. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [11. Discovery of 2,6-difluorobenzyl ether series of phenyl \(\(R\)-3-phenylpyrrolidin-3-yl\)sulfones as surprisingly potent, selective and orally bioavailable RORyt inverse agonists - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [13. 2,6-Difluorobenzyl bromide | 85118-00-9 \[chemicalbook.com\]](https://chemicalbook.com)
- [14. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. echemi.com \[echemi.com\]](https://echemi.com)
- [16. fishersci.com \[fishersci.com\]](https://fishersci.com)
- [17. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
- [18. 2,6-Difluorobenzyl bromide\(85118-00-9\) 13C NMR \[m.chemicalbook.com\]](https://m.chemicalbook.com)
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